1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of azetidine, triazole, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole derivative, followed by the formation of the azetidine ring and the subsequent attachment of the triazole moiety. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and reagents like sodium azide and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-ol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-19-7-10(17-18-19)13(21)22-8-5-20(6-8)14-16-12-9(15)3-2-4-11(12)23-14/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFIEBUMWJGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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